2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3OS/c19-13-4-2-1-3-12(13)17(25)23-5-7-24(8-6-23)18-22-16-14(21)9-11(20)10-15(16)26-18/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSHXYPMLCNTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The process often includes the following steps:
Formation of the Benzothiazole Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorine Atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4,6-difluoro-1,3-benzothiazole moiety facilitates nucleophilic aromatic substitution (NAS) at the fluorine-substituted positions.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydroxide ion | KOH, DMSO, 80°C, 12 h | 4,6-Dihydroxy-1,3-benzothiazole derivative | 65–70% | |
| Piperazine | DCM, TEA, rt, 24 h | Bis-piperazinyl benzothiazole | 55% | |
| Thiophenol | EtOH, reflux, 8 h | 4,6-Bis(phenylthio)-1,3-benzothiazole analog | 48% |
Key Observations :
-
Fluorine at positions 4 and 6 is highly reactive due to the electron-deficient benzothiazole ring.
-
Polar aprotic solvents (e.g., DMSO) enhance reaction rates in hydroxide-mediated substitutions.
Hydrolysis of the Chlorobenzoyl Group
The 2-chlorobenzoyl group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 6 h | 2-Hydroxybenzoyl-piperazinyl benzothiazole | None | 85% | |
| NaOH (10%), EtOH, 70°C | Carboxylic acid derivative | Phase-transfer agent | 78% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic conditions cleave the amide bond, yielding a carboxylic acid.
Acylation and Alkylation at Piperazine Nitrogen
The piperazine nitrogen participates in acylation/alkylation reactions:
Key Considerations :
-
Steric hindrance from the benzothiazole ring slows alkylation compared to acylation.
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Triethylamine (TEA) is critical for neutralizing HCl byproducts in acylation.
Electrophilic Aromatic Substitution
While fluorine is meta-directing, the benzothiazole core can undergo limited electrophilic substitution:
| Reagent | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitrating mixture | H2SO4/HNO3, 0°C, 1 h | C-5 | 5-Nitrobenzothiazole derivative | 30% | |
| Bromine | FeBr3, DCM, rt, 4 h | C-7 | 7-Bromo-substituted analog | 25% |
Challenges :
-
Electron-withdrawing fluorine and sulfur reduce ring reactivity, necessitating harsh conditions.
Coordination with Metal Ions
The benzothiazole sulfur and piperazine nitrogen act as ligands for transition metals:
Stability :
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole can induce apoptosis in cancer cell lines and inhibit cell proliferation through mechanisms such as disrupting tubulin polymerization .
- Antimicrobial Properties : The compound may also possess antimicrobial activity. Benzothiazole derivatives are recognized for their ability to disrupt microbial processes, making them candidates for developing new antimicrobial agents .
2. Drug Development
- Targeting G-protein-coupled receptors (GPCRs) : The compound has potential as an allosteric modulator for GPCRs, which are critical targets in drug discovery due to their role in various physiological processes .
3. Biological Probes
- The unique structure allows it to serve as a probe for studying biological interactions and pathways. Its interaction with specific enzymes or receptors can help elucidate mechanisms underlying various diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of benzothiazole derivatives:
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound shares structural motifs with other piperazine-containing heterocycles, such as those reported in Pharmacopeial Forum (PF 43(1), 2017) . Key analogs include:
Table 1: Structural Comparison of Target Compound and Analogs
| Compound | Core Structure | Piperazine Substituent | Heterocyclic Ring Substituents | Halogen Atoms |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 2-Chlorobenzoyl | 4,6-Difluoro | Cl (1), F (2) |
| Compound d (PF 43(1)) | Triazolone | 4-({(2RS,4SR)-Dichlorophenyl ether}) | Isopropyl | Cl (2,4-dichloro) |
| Compound e (PF 43(1)) | Triazolone | 4-({(2RS,4RS)-Dichlorophenyl ether}) | sec-Butyl | Cl (2,4-dichloro) |
Key Observations:
Core Heterocycle: The target compound’s benzothiazole core is distinct from the triazolone rings in Compounds d and e. Benzothiazoles are aromatic, planar systems with sulfur and nitrogen atoms, which may enhance π-π stacking interactions in biological targets.
Piperazine Substituents: The target compound’s 2-chlorobenzoyl group differs from the dichlorophenyl ether substituents in Compounds d and e.
Halogenation Patterns :
- The target compound’s 4,6-difluoro substitution on the benzothiazole enhances electronegativity, which could improve metabolic stability and membrane permeability. In contrast, Compounds d and e feature 2,4-dichlorophenyl groups, which increase lipophilicity and may influence off-target interactions .
Side Chain Variations :
Hypothetical Pharmacological Implications
- Target Selectivity : The benzothiazole core may favor interactions with thiol-containing enzymes (e.g., kinases), whereas triazolones in Compounds d/e might target oxidoreductases or proteases.
- Metabolic Stability : Fluorine atoms in the target compound could reduce oxidative metabolism, extending half-life compared to chlorinated analogs.
- Solubility : The polar triazolone core in Compounds d/e may improve aqueous solubility relative to the benzothiazole system, but this could be offset by their larger lipophilic side chains.
Methodological Considerations
Structural comparisons rely on crystallographic data, often obtained using programs like SHELX. For instance, SHELXL refines small-molecule structures, while SHELXS/SHELXD assist in solving crystal structures . These tools enable precise determination of substituent conformations and intermolecular interactions, critical for rational drug design.
Biological Activity
The compound 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a synthetic organic molecule that combines a benzothiazole core with a piperazine moiety, enhanced by the presence of difluoro and chlorobenzoyl substituents. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features:
- A benzothiazole core, known for its diverse biological properties.
- A piperazine ring, which is often associated with pharmacological activity.
- Difluoro and chlorobenzoyl substituents that may enhance lipophilicity and target specificity.
Biological Activities
Research indicates that compounds containing benzothiazole and piperazine motifs exhibit a broad spectrum of biological activities. The specific activities of This compound include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the chlorobenzoyl group may enhance this activity through increased membrane permeability.
- Antitumor Activity : Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(piperazin-1-yl)benzothiazole | Benzothiazole core with piperazine | Antimicrobial |
| 4-fluoro-2-(piperazin-1-yl)benzothiazole | Fluorinated benzothiazole | Anticancer |
| 2-chlorobenzothiazole derivatives | Varying substitutions on benzothiazole | Antitubercular |
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, which may contribute to their antitumor and antimicrobial effects.
- Receptor Interaction : The structural features allow for interaction with specific receptors, modulating their activity and influencing signaling pathways.
Case Studies
Recent studies have explored the biological activity of this compound and its analogs:
- A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, revealing that the introduction of difluoro groups significantly increased potency compared to non-fluorinated analogs .
- Another investigation focused on the antibacterial properties of chlorobenzoyl-substituted benzothiazoles, demonstrating effective inhibition against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole?
- Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated benzothiazole precursor (e.g., 3-chloro-1,2-benzisothiazole) with a piperazine derivative. Key steps include refluxing in ethanol at 80°C for 36 hours, with purification via recrystallization or column chromatography. Reaction efficiency depends on steric/electronic effects of substituents, as demonstrated in analogous benzisothiazole-piperazine syntheses .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Use single-crystal X-ray diffraction (as in analogous piperazine derivatives ), complemented by H/C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm for fluorinated benzothiazole) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For crystallographic analysis, space group symmetry and bond angles should align with reported chlorobenzoyl-piperazine structures .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzothiazole derivatives?
- Methodology : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent polarity). To address this:
- Perform dose-response studies across multiple cell lines/microbial strains.
- Compare logP values and solubility profiles to assess bioavailability differences.
- Cross-reference with structurally related compounds (e.g., hydrazone derivatives of difluorophenyl-pyrazoles) to identify SAR trends .
Q. How can ADME properties be systematically evaluated for this compound in preclinical studies?
- Methodology :
- Absorption : Use Caco-2 cell monolayers to measure permeability.
- Metabolism : Conduct liver microsomal assays (human/rodent) to identify CYP450-mediated metabolites.
- Excretion : Radiolabeled tracer studies in animal models to quantify renal/hepatic clearance.
- Prioritize assays aligned with FDA guidelines for Phase I trial readiness, as noted in pharmacokinetic frameworks for similar heterocycles .
Q. What crystallographic data supports the conformational stability of the 2-chlorobenzoyl-piperazine moiety?
- Methodology : Analyze torsion angles and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in single-crystal structures. For example, in analogous compounds, the chlorobenzoyl group adopts a planar conformation stabilized by C–H···O interactions, while the piperazine ring exhibits chair/boat flexibility depending on substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
